molecular formula C17H20N4S B6459262 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(propan-2-yl)-1,3-benzothiazole CAS No. 2549037-63-8

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(propan-2-yl)-1,3-benzothiazole

Cat. No.: B6459262
CAS No.: 2549037-63-8
M. Wt: 312.4 g/mol
InChI Key: OBAFNUBKBPUWDM-UHFFFAOYSA-N
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Description

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(propan-2-yl)-1,3-benzothiazole is a complex organic compound that features a combination of imidazole, azetidine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(propan-2-yl)-1,3-benzothiazole typically involves multi-step organic reactionsKey reagents and catalysts, such as anhydrous aluminum chloride, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(propan-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(propan-2-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(propan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, while the azetidine and benzothiazole rings can modulate the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(propan-2-yl)-1,3-benzothiazole apart is its unique combination of these three moieties, which can result in synergistic effects and enhanced biological activities .

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-propan-2-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12(2)14-4-3-5-15-16(14)19-17(22-15)21-9-13(10-21)8-20-7-6-18-11-20/h3-7,11-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAFNUBKBPUWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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